5-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Description
This compound is a chemical substance with the molecular formula C20H17ClF3N3O2S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 455.88. Detailed structural analysis such as bond lengths, angles, and conformation would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. Unfortunately, such detailed structural information is not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties for this compound are not available in the search results .Scientific Research Applications
Synthesis and Characterization
- Researchers have explored the synthesis and characterization of similar compounds, such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, emphasizing their structural establishment through various analytical techniques like IR, MS, 1H-NMR, and 13C-NMR. Such studies lay the groundwork for understanding the chemical properties and potential applications of these compounds (Hassan, Hafez, & Osman, 2014).
Cytotoxic and Anticancer Properties
- Investigations into the cytotoxic activity of pyrazole derivatives, including those similar to the mentioned compound, have shown promising results against cancer cell lines. This includes the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, which have been tested for their cytotoxicity against various human cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Antibacterial Activity
- Certain derivatives of the compound, such as those involving the pyrazole and oxadiazole frameworks, have been synthesized and evaluated for their antibacterial activity. This indicates potential application in developing new antimicrobial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Enzyme Inhibition
- Compounds with structural similarities have been synthesized and studied for their inhibitory effects on human carbonic anhydrase isoenzymes. This suggests potential for the development of enzyme inhibitors for therapeutic applications (Mert, Alım, Işgör, Anıl, Kasımoğulları, & Beydemir, 2015).
Catalytic Applications
- Research on sulfuric acid derivatives related to pyrazole compounds highlights their use as recyclable catalysts in chemical reactions, opening avenues for environmentally friendly and efficient synthesis processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O2S/c1-27-19(30-11-12-5-3-4-6-15(12)21)16(17(26-27)20(22,23)24)18(28)25-13-7-9-14(29-2)10-8-13/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVWPKYABMPYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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